

Application Notes and Protocols: Generating a PROTAC Library with Varying PEG Linker Lengths

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Compound of Interest		
Compound Name:	Amino-PEG24-Boc	
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Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate disease-causing proteins by hijacking the cell's natural ubiquitin-proteasome system.[1] These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2] The linker is not merely a spacer but a critical determinant of the PROTAC's efficacy, profoundly influencing the formation and stability of the productive ternary complex (POI-PROTAC-E3 ligase).[1][3]

Among various linker types, polyethylene glycol (PEG) linkers are frequently employed due to their hydrophilicity, biocompatibility, and synthetically tunable length.[2][3] The length of the PEG linker dictates the spatial orientation and proximity between the target protein and the E3 ligase.[3] An optimal linker length is crucial; a linker that is too short may cause steric hindrance, while one that is too long can lead to a non-productive ternary complex, failing to induce efficient ubiquitination.[3][4] Therefore, the systematic variation of PEG linker length is a cornerstone of PROTAC optimization.

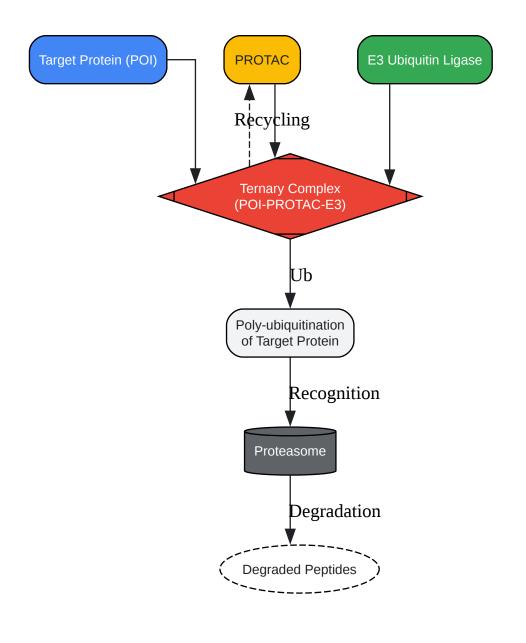
These application notes provide a comprehensive guide for generating and evaluating a PROTAC library with varying PEG linker lengths to identify optimal degraders.



PROTAC Mechanism of Action

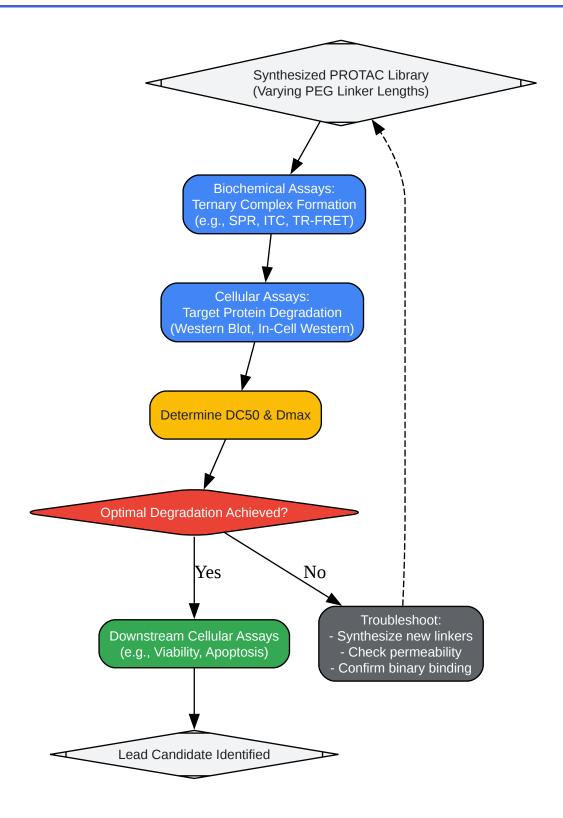
PROTACs function catalytically to induce the degradation of a target protein.[1] The PROTAC first binds to both the target protein and an E3 ubiquitin ligase, forming a ternary complex.[5][6] This proximity induces the E3 ligase to transfer ubiquitin molecules to the target protein. The poly-ubiquitinated protein is then recognized and degraded by the proteasome, releasing the PROTAC to engage another target protein molecule.[1]











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